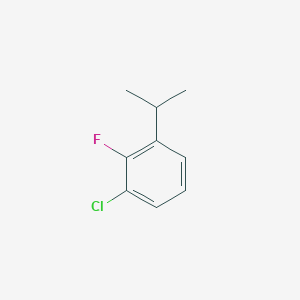
1-Chloro-2-fluoro-3-isopropylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2-fluoro-3-isopropylbenzene is an aromatic compound with the molecular formula C9H10ClF It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, and isopropyl groups
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-2-fluoro-3-isopropylbenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the following steps:
Friedel-Crafts Alkylation: Benzene is alkylated with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form isopropylbenzene.
Halogenation: The isopropylbenzene undergoes halogenation with chlorine and fluorine under controlled conditions to introduce the chlorine and fluorine atoms at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
化学反应分析
Types of Reactions: 1-Chloro-2-fluoro-3-isopropylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The isopropyl group can be oxidized to form corresponding alcohols or ketones, while reduction can lead to the formation of hydrocarbons.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are used for nitration reactions.
Sulfonation: Sulfuric acid (H2SO4) or oleum is used for sulfonation.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed:
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of di- or tri-halogenated derivatives.
科学研究应用
1-Chloro-2-fluoro-3-isopropylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a precursor for the development of bioactive molecules and pharmaceuticals.
Medicine: The compound is explored for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 1-chloro-2-fluoro-3-isopropylbenzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile and reacts with electrophiles. The presence of chlorine and fluorine atoms influences the reactivity and selectivity of the compound in these reactions.
相似化合物的比较
1-Chloro-2-fluoro-3-isopropylbenzene can be compared with other similar compounds such as:
1-Chloro-2-fluorobenzene: Lacks the isopropyl group, making it less sterically hindered and more reactive in certain reactions.
1-Chloro-3-isopropylbenzene: Lacks the fluorine atom, which affects its electronic properties and reactivity.
1-Fluoro-2-isopropylbenzene: Lacks the chlorine atom, influencing its chemical behavior and applications.
属性
分子式 |
C9H10ClF |
|---|---|
分子量 |
172.63 g/mol |
IUPAC 名称 |
1-chloro-2-fluoro-3-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10ClF/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6H,1-2H3 |
InChI 键 |
YCKRJNYTGWQAON-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C(=CC=C1)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



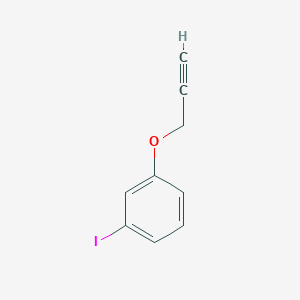
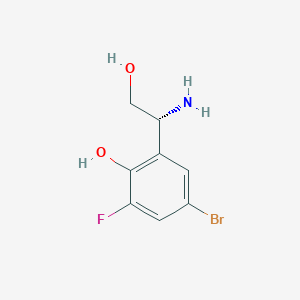
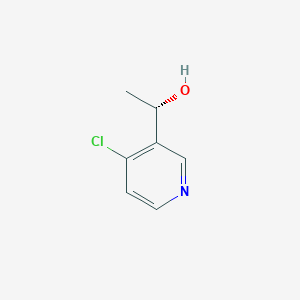
![1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride](/img/structure/B13560926.png)
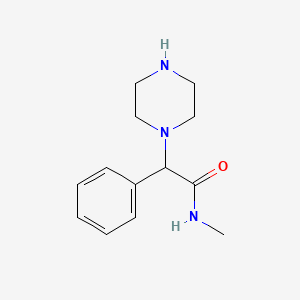
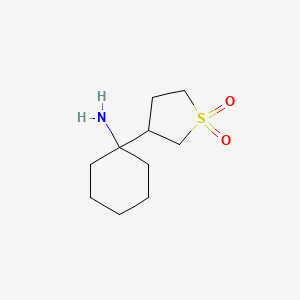
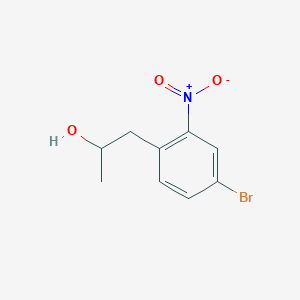
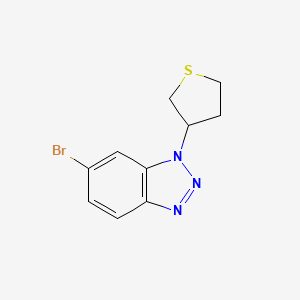
![5-[(Methylamino)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13560961.png)
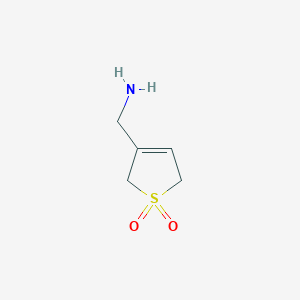
![methyl4-({[(2R)-1-methoxy-1-oxo-3-(pyridin-2-yl)propan-2-yl]amino}methyl)benzoatedihydrochloride](/img/structure/B13560970.png)
![Tert-butyl3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13560972.png)

